3-(3-Aminophenyl)-N-methylbenzamide chemical structure and properties
3-(3-Aminophenyl)-N-methylbenzamide chemical structure and properties
An In-Depth Technical Guide to 3-(3-Aminophenyl)-N-methylbenzamide: Structure, Properties, and Synthetic Considerations
Introduction and Overview
3-(3-Aminophenyl)-N-methylbenzamide (CAS No: 1335041-38-7) is a bi-functional organic molecule belonging to the biphenyl carboxamide class of compounds.[1] Its structure, featuring a flexible biphenyl core with distinct amine and N-methylamide functionalities, positions it as a valuable chemical intermediate and a scaffold of significant interest in medicinal chemistry and materials science. While extensive application data for this specific isomer is not widely published, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a building block for drug discovery and a precursor for novel polymers.
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's chemical properties, proposing a rational synthetic pathway with experimental considerations, exploring its potential applications based on structural analogy, and outlining essential safety and handling protocols.
Molecular Structure and Physicochemical Properties
The core structure consists of two phenyl rings linked together. One ring is substituted with an amino group (-NH₂) at the meta-position, while the other is substituted with an N-methylcarboxamide group (-C(=O)NHCH₃), also at the meta-position relative to the biphenyl linkage.
Chemical Structure:
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(3-Aminophenyl)-N-methylbenzamide | N/A |
| Synonyms | 3'-amino-N-methyl-[1,1'-biphenyl]-3-carboxamide | [1] |
| CAS Number | 1335041-38-7 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | Data Not Available | [1] |
| Melting Point | Data Not Available | N/A |
| Boiling Point | Data Not Available | N/A |
| Solubility | Data Not Available | N/A |
| Storage Conditions | 2-8°C, Refrigerator | [1] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway:
The proposed synthesis involves two primary stages:
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Formation of the Biphenyl Core: A Suzuki cross-coupling reaction between a protected aminophenyl boronic acid and a methyl-substituted benzamide derivative. This approach is chosen for its high tolerance of functional groups and its reliability in forming carbon-carbon bonds between aryl rings.
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Amide Formation: The coupling of 3-(3-aminophenyl)benzoic acid with methylamine. This is a fundamental and highly efficient method for creating the final amide bond.
Below is a detailed hypothetical protocol for the second, more direct approach.
Experimental Protocol: Synthesis via Amidation of a Biphenyl Carboxylic Acid
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 3'-(tert-butoxycarbonylamino)-[1,1'-biphenyl]-3-carboxylic acid
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To a degassed mixture of 3-bromobenzoic acid (1 eq.), (3-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq.), and potassium carbonate (3 eq.) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.03 eq.).
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The choice of a palladium catalyst and a phosphine ligand is critical for an efficient catalytic cycle. The aqueous base (K₂CO₃) is essential for the transmetalation step.
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Heat the reaction mixture at 90°C under an inert nitrogen atmosphere for 12-16 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the mixture, acidify with 1 M HCl to pH ~3, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected biphenyl carboxylic acid.
Step 2: Amide Formation and Deprotection
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Dissolve the crude product from Step 1 in dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF. Stir for 2 hours at room temperature to form the acyl chloride. The DMF catalyzes the formation of the Vilsmeier reagent, which is the active electrophile.
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Remove the solvent and excess oxalyl chloride in vacuo.
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Re-dissolve the resulting acyl chloride in fresh DCM and cool to 0°C.
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Slowly add a solution of methylamine (2 M in THF, 2.5 eq.) and triethylamine (3 eq.) in DCM. The excess amine and triethylamine neutralize the HCl generated during the reaction.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Quench the reaction with water and extract with DCM. Dry the organic layer and concentrate to yield the Boc-protected final product.
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For deprotection, dissolve the crude material in DCM and add trifluoroacetic acid (TFA, 5 eq.). Stir at room temperature for 2 hours.
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Concentrate the mixture in vacuo, re-dissolve in ethyl acetate, and wash with saturated sodium bicarbonate solution to neutralize the acid.
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Dry and concentrate the organic layer. Purify the final compound, 3-(3-Aminophenyl)-N-methylbenzamide, by column chromatography.
Caption: Proposed two-stage synthesis workflow for 3-(3-Aminophenyl)-N-methylbenzamide.
Potential Applications in Research and Drug Development
Given its structure, 3-(3-Aminophenyl)-N-methylbenzamide is a prime candidate for investigation in drug discovery, particularly as a scaffold for enzyme inhibitors.
Analogy to PARP Inhibitors
The aminobenzamide substructure is a well-known pharmacophore for inhibitors of poly(ADP-ribose) polymerase (PARP).[2] PARP is a critical enzyme in the DNA damage response (DDR) pathway. By inhibiting PARP, cancer cells with existing DDR defects (e.g., BRCA mutations) can be selectively killed via synthetic lethality.
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Mechanism of Action: 3-Aminobenzamide, a related compound, competitively inhibits PARP by mimicking the structure of its substrate, nicotinamide adenine dinucleotide (NAD+).[2]
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Hypothesis: The N-methylbenzamide portion of 3-(3-Aminophenyl)-N-methylbenzamide can similarly occupy the nicotinamide binding pocket of PARP, while the aminophenyl group can be modified to enhance potency and selectivity by forming additional interactions with the enzyme. This makes the molecule an excellent starting point for a fragment-based or lead optimization campaign targeting PARP or other NAD+-dependent enzymes.
Caption: Hypothetical inhibition of the PARP-mediated DNA repair pathway.
Safety, Handling, and Toxicology
Specific toxicological data for 3-(3-Aminophenyl)-N-methylbenzamide (CAS 1335041-38-7) is not available.[3] Therefore, it must be handled with care, assuming it may be hazardous. The safety precautions for the structurally related compound 3-aminobenzamide should be considered as a baseline for handling.[4]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Table 2: General Safety and Handling Recommendations
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. |
| Inhalation | Avoid breathing dust. If inhaled, move to fresh air. Seek medical attention if respiratory irritation occurs. |
| Skin Contact | Avoid contact. If on skin, wash off immediately with plenty of soap and water.[3] |
| Eye Contact | Avoid contact. If in eyes, rinse cautiously with water for several minutes.[3] |
| Ingestion | Do not ingest. If swallowed, rinse mouth with water. Seek immediate medical attention.[3] |
| Fire-fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3] |
Conclusion
3-(3-Aminophenyl)-N-methylbenzamide is a specialized chemical compound with significant untapped potential. While its primary role is currently as a research chemical or synthetic building block, its structural features, particularly its similarity to known PARP inhibitors, make it a compelling scaffold for future drug discovery efforts. The rational synthetic pathways outlined in this guide provide a clear framework for its preparation, enabling further investigation into its biological activity and material properties. As with any research chemical lacking extensive characterization, strict adherence to safety protocols is paramount.
References
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Pharmaffiliates. 3-(3-Aminophenyl)-N-methylbenzamide. [Link]
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PubChem. N-(3-aminophenyl)-3-methylbenzamidehydrochloride. [Link]
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PubChem. 3-Amino-N-methylbenzamide. [Link]
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PubChem. 3-amino-N-(4-methylphenyl)benzamide. [Link]
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Wikipedia. 3-Aminobenzamide. [Link]
